Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 54396-24-6) is a synthetic coumarin-3-carboxylate derivative belonging to the 2-oxo-2H-chromene (α-benzopyrone) class. With a molecular formula of C13H12O4 and molecular weight of 232.23 g/mol, it features a 6-methyl substitution on the benzopyran ring and an ethyl ester at the 3-position.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 54396-24-6
Cat. No. B1625743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-oxo-2H-chromene-3-carboxylate
CAS54396-24-6
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2)C)OC1=O
InChIInChI=1S/C13H12O4/c1-3-16-12(14)10-7-9-6-8(2)4-5-11(9)17-13(10)15/h4-7H,3H2,1-2H3
InChIKeyKSWKCZHIAJEFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 54396-24-6): Procurement-Grade Coumarin Building Block with Differentiated Physicochemical Properties


Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 54396-24-6) is a synthetic coumarin-3-carboxylate derivative belonging to the 2-oxo-2H-chromene (α-benzopyrone) class. With a molecular formula of C13H12O4 and molecular weight of 232.23 g/mol, it features a 6-methyl substitution on the benzopyran ring and an ethyl ester at the 3-position . This compound serves as a versatile synthetic intermediate for constructing more elaborate coumarin-based heterocycles and is recognized within the chromene-3-carboxylate patent space as a scaffold for endothelin receptor antagonist development [1]. Its physicochemical profile—including a calculated LogP of 2.28 and a topological polar surface area (TPSA) of 56.51 Ų—positions it within favorable drug-like chemical space, distinguishing it from both its unsubstituted and methyl ester analogs .

Why Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Within the coumarin-3-carboxylate family, seemingly minor structural variations—the presence or absence of a 6-methyl group, the choice of ester (ethyl vs. methyl), or whether the compound exists as the free carboxylic acid—produce quantifiable differences in lipophilicity, solid-state properties, and biological target engagement that preclude simple interchange. The 6-methyl substitution alone raises LogP by approximately 0.37–0.47 units relative to the unsubstituted ethyl coumarin-3-carboxylate, altering predicted membrane partitioning by approximately 2.3-fold . Furthermore, coumarin-3-carboxylate esters are established as prodrug inhibitors of carbonic anhydrase isoforms, with the ester hydrolysis product—6-methyl-2-oxo-2H-chromene-3-carboxylic acid—exhibiting nanomolar Ki values (5.6–42.5 nM) across multiple CA isoforms [1]. These quantitative differences in physicochemical and biochemical behavior mean that substituting this compound with a close analog risks compromising experimental reproducibility, altering synthetic reactivity at the ester position, or undermining structure-activity relationships in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage: LogP 2.28 vs. 1.91 for the Unsubstituted Ethyl Coumarin-3-carboxylate

Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate (target compound) displays a calculated LogP of 2.28 as reported by LeYan , compared with a LogP of 1.91 for the unsubstituted analog ethyl 2-oxo-2H-chromene-3-carboxylate (CAS 1846-76-0) as reported by InvivoChem . The 6-methyl group contributes an incremental LogP increase of +0.37 log units, corresponding to an approximately 2.3-fold higher octanol-water partition coefficient. This difference is large enough to measurably influence passive membrane permeability and compound partitioning in biological assays.

Lipophilicity Membrane permeability Drug-likeness

Carbonic Anhydrase Prodrug Potential: Parent Acid Delivers Nanomolar Isoform Inhibition (Ki 5.6–42.5 nM)

Coumarin-3-carboxylate esters are established prodrug inhibitors of the zinc metalloenzyme carbonic anhydrase (CA), undergoing esterase-mediated hydrolysis to release the active 2-hydroxy-cinnamic acid derivative that binds within the CA active site [1]. The parent acid of the target compound—6-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 10242-13-4)—has been profiled against 11 human CA isoforms via stopped-flow CO2 hydration assay, yielding Ki values of 5.6 nM (CA IV), 6.8 nM (CA I), 7.7 nM (CA IX), 42.5 nM (CA II), and intermediate values for other isoforms (all measured in 20 mM HEPES, pH 7.5, 20 mM Na2SO4, 22 °C) [2]. In contrast, the unsubstituted parent acid (coumarin-3-carboxylic acid) exhibits a different selectivity profile and generally weaker potency across isoforms. The ethyl ester therefore serves as a tractable prodrug form that can be hydrolyzed in situ, offering a controlled-release mechanism for CA inhibition in cellular or in vivo models.

Carbonic anhydrase inhibition Prodrug Anticancer target

Melting Point Elevation: 133 °C vs. ~92–94 °C for Unsubstituted Ethyl Coumarin-3-carboxylate

The target compound exhibits a melting point of 133 °C as reported by CookeChem , compared with 92–94 °C for the unsubstituted ethyl coumarin-3-carboxylate (CAS 1846-76-0) as reported by TCI America . The approximately 40 °C elevation is attributable to the 6-methyl group, which enhances crystal lattice packing through additional van der Waals interactions. A higher melting point generally correlates with improved solid-state stability, lower sublimation tendency, and greater ease of handling in powder formulation workflows.

Solid-state properties Formulation Crystallinity

Ester Reactivity Differentiation: Ethyl Ester Offers Controlled Hydrolysis Kinetics vs. Methyl Ester

The ethyl ester moiety in the target compound (MW 232.23 g/mol) provides measurably slower hydrolytic release kinetics compared to the methyl ester analog methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 1026924-93-5, MW 218.20 g/mol) . The additional methylene group in the ethoxy substituent increases steric bulk around the ester carbonyl, reducing the rate of both chemical and enzymatic hydrolysis by approximately 2- to 5-fold depending on conditions (established class-level behavior for ethyl vs. methyl esters). This property is exploited in prodrug design where extended half-life is desired, and in synthetic chemistry where the ethyl ester permits selective transformations at other functional groups with reduced competing ester cleavage.

Synthetic intermediate Prodrug design Hydrolysis kinetics

Purity Benchmark: Commercial 98% Purity with Full Characterization Data Availability

The target compound is commercially available at 98% purity from LeYan (Product No. 1737809) and at NLT 98% from MolCore , providing a documented purity benchmark for procurement. In comparison, the methyl ester analog methyl 6-methyl-2-oxo-2H-chromene-3-carboxylate is commonly listed at ≥95% purity from suppliers such as Jskchem . The 3-percentage-point purity differential can be significant in sensitive applications such as enzymatic assays, where impurities at the 5% level may include residual starting materials (e.g., salicylaldehyde derivatives) that can interfere with biological readouts. The target compound also benefits from published mass spectral data in the Wiley Registry of Mass Spectral Data 2023 [1], facilitating identity verification in procurement workflows.

Quality control Procurement specification Purity

Preferred Application Scenarios Where Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate Outperforms Analogs


Carbonic Anhydrase Inhibitor Prodrug Design for Anticancer or Antiglaucoma Programs

The target compound is the direct ethyl ester prodrug of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, a validated nanomolar inhibitor of human carbonic anhydrase isoforms including the tumor-associated CA IX (Ki = 7.7 nM) and CA XII (Ki = 8.6 nM) [1]. In medicinal chemistry campaigns targeting CA-dependent cancers (e.g., hypoxic solid tumors) or intraocular pressure reduction (glaucoma), this compound provides a lipophilic, membrane-permeable prodrug form (LogP 2.28) that can be converted to the active acid in situ via cellular esterases [2]. The 6-methyl group is essential for the enhanced CA IX/CA XII potency; the unsubstituted coumarin-3-carboxylate prodrug yields an acid with significantly weaker affinity for these therapeutically relevant isoforms [1]. Researchers should prioritize this compound when the target profile demands sub-10 nM CA IX/XII inhibition with a tractable ester prodrug handle.

Synthetic Intermediate for Chromene-3-carboxylate Derived Endothelin Receptor Antagonists

The chromene-3-carboxylate scaffold, exemplified by this compound, is explicitly claimed in US Patent 6,218,427 B1 (Shionogi & Co.) as a core structure for endothelin receptor antagonists with applications in peripheral circulation insufficiency and macrophage foam cell formation inhibition [3]. The 6-methyl group and ethyl ester at the 3-position match the substitution pattern required in the patent's generic formula, making this compound a direct synthetic entry point to patent-defined pharmaceutical compositions. Compared to the methyl ester analog, the ethyl ester offers more controlled hydrolysis during further synthetic manipulations such as amide coupling or hydrazide formation . Procurement of this specific compound ensures alignment with the patented pharmacophore, avoiding the need for protecting group adjustments that would be required if starting from the free acid or the methyl ester.

Solid-Form Screening and Crystallization Optimization in Preformulation

With a melting point of 133 °C—approximately 40 °C higher than the unsubstituted ethyl coumarin-3-carboxylate (92–94 °C)—the target compound offers distinct advantages in solid-form development workflows . The elevated melting point indicates stronger crystal lattice energy, which translates into lower solubility but improved physical stability against polymorphic conversion during storage and processing. This property is particularly valuable in preformulation studies where crystalline API candidates are screened for developability. The compound's TPSA of 56.51 Ų and LogP of 2.28 also place it within the favorable drug-like property space defined by Lipinski's Rule of Five (MW <500, LogP <5, H-bond donors <5, H-bond acceptors <10), making it a suitable model compound for coumarin-based solid-form engineering studies.

Mass Spectrometry Reference Standard and Analytical Method Development

The compound is registered in the Wiley Registry of Mass Spectral Data 2023 with a verified GC-MS spectrum (Exact Mass: 232.073559 g/mol, InChIKey: KSWKCZHIAJEFGQ-UHFFFAOYSA-N) [4]. This spectral library coverage, combined with the compound's commercial availability at 98% purity , positions it as a reliable reference standard for developing and validating LC-MS or GC-MS analytical methods targeting coumarin-3-carboxylate derivatives. The distinct molecular ion (M+• at m/z 232) and characteristic fragmentation pattern differentiate it clearly from the unsubstituted analog (M+• at m/z 218) and the methyl ester analog (M+• at m/z 218), enabling unambiguous identification in complex mixtures or metabolite profiling studies.

Quote Request

Request a Quote for Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.